molecular formula C24H30N2O2 B5891399 1-benzyl-N-[4-(cyclopentyloxy)phenyl]piperidine-4-carboxamide

1-benzyl-N-[4-(cyclopentyloxy)phenyl]piperidine-4-carboxamide

Cat. No.: B5891399
M. Wt: 378.5 g/mol
InChI Key: VFUYLKLNRAOAHV-UHFFFAOYSA-N
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Description

1-benzyl-N-[4-(cyclopentyloxy)phenyl]piperidine-4-carboxamide is a complex organic compound that belongs to the piperidine class Piperidine derivatives are widely recognized for their significant roles in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[4-(cyclopentyloxy)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the cyclopentyloxyphenyl group: This step can be carried out using a suitable phenol derivative and a cyclopentyl halide under basic conditions.

    Formation of the carboxamide group: This final step typically involves the reaction of the piperidine derivative with an appropriate carboxylic acid derivative or its activated form.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[4-(cyclopentyloxy)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The benzyl and cyclopentyloxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various bases or acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activities, making it useful in the study of biochemical pathways.

    Medicine: This compound could serve as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[4-(cyclopentyloxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and cyclopentyloxyphenyl groups may enhance binding affinity and specificity, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-N-[4-(cyclopentyloxy)phenyl]piperidine-4-carboxamide is unique due to the presence of the cyclopentyloxyphenyl group, which may confer distinct biological activities and pharmacokinetic properties compared to other piperidine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-benzyl-N-(4-cyclopentyloxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c27-24(20-14-16-26(17-15-20)18-19-6-2-1-3-7-19)25-21-10-12-23(13-11-21)28-22-8-4-5-9-22/h1-3,6-7,10-13,20,22H,4-5,8-9,14-18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUYLKLNRAOAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)NC(=O)C3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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